

1-Methoxy-2-phenoxybenzene CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methoxy-2-phenoxybenzene**

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An In-Depth Technical Guide to **1-Methoxy-2-phenoxybenzene** (CAS No. 1695-04-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2-phenoxybenzene, also known as 2-phenoxyanisole, is an aromatic ether that serves as a valuable structural motif and synthetic intermediate in medicinal chemistry and materials science. Its diaryl ether linkage is a key feature in numerous biologically active molecules and functional polymers. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis methodologies with mechanistic insights, and applications. A detailed, field-tested protocol for its synthesis via the Ullmann condensation is presented, alongside a summary of its spectroscopic signature and essential safety protocols. This document is intended to serve as an expert resource for scientists leveraging this molecule in their research and development endeavors.

Chemical Identity and Physicochemical Properties

1-Methoxy-2-phenoxybenzene is uniquely identified by its Chemical Abstracts Service (CAS) number: 1695-04-1.^{[1][2]} This identifier distinguishes it from its structural isomers, 1-methoxy-3-phenoxybenzene (CAS: 1655-68-1) and 1-methoxy-4-phenoxybenzene (CAS: 1655-69-2).^[3] ^[4] The core molecular structure consists of a phenoxy group attached to a methoxybenzene (anisole) ring at the ortho position.

Table 1: Chemical Identifiers and Core Properties

Identifier	Value	Source
CAS Number	1695-04-1	[1] [2]
IUPAC Name	1-methoxy-2-phenoxybenzene	[1]
Synonyms	2-Phenoxyanisole, o- Methoxyphenyl phenyl ether	[1]
Molecular Formula	C ₁₃ H ₁₂ O ₂	[1] [2]
Molecular Weight	200.23 g/mol	[1] [2]
InChIKey	ROXWCQWMXHSVNZ- UHFFFAOYSA-N	[1] [2]
SMILES	COc1=CC=CC=C1OC2=CC=CC=C2	[1] [2]

Table 2: Physicochemical Data

Property	Value	Notes
Physical State	Solid or Liquid	Assumed based on related diaryl ethers. [5]
Molecular Weight	200.23 g/mol	Computed value. [1]
Boiling Point	Data not readily available	-
Melting Point	Data not readily available	-
Density	Data not readily available	-

Synthesis and Mechanistic Insights: The Ullmann Condensation

The formation of the diaryl ether bond in **1-methoxy-2-phenoxybenzene** is most classically achieved through the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. Recent advancements have introduced palladium-catalyzed methods, but the Ullmann synthesis remains a robust and fundamental approach.[\[6\]](#)

Principle and Rationale

The Ullmann condensation is a cornerstone of C-O bond formation in aromatic systems. The synthesis of **1-methoxy-2-phenoxybenzene** couples 2-methoxyphenol (guaiacol) with an activated aryl halide, typically bromobenzene or iodobenzene.

- Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide ($CuBr$), is the essential catalyst. The $Cu(I)$ species is believed to undergo oxidative addition with the aryl halide to form a $Cu(III)$ intermediate, which then facilitates the coupling with the phenoxide. The use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can significantly accelerate the reaction, allowing for milder conditions.^[6]
- Base: A base, such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3), is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion. Cs_2CO_3 is often preferred for its higher solubility and ability to promote faster reaction rates.^[6]
- Solvent: A high-boiling point, polar aprotic solvent like pyridine, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) is used to ensure the reactants remain in solution at the elevated temperatures required for the reaction.^[6]

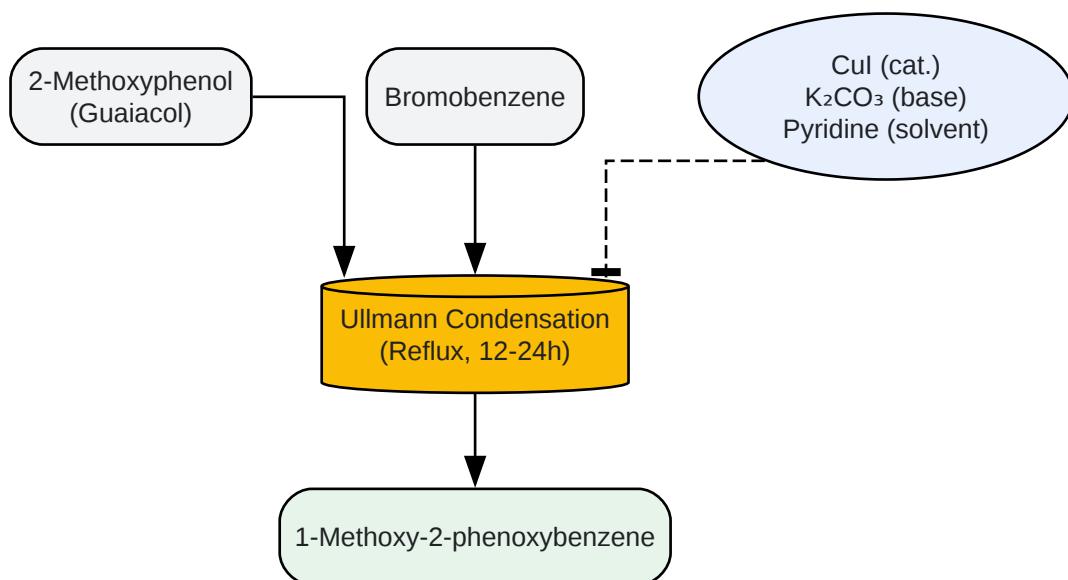
Experimental Protocol: Synthesis of 1-Methoxy-2-phenoxybenzene

This protocol is a representative method and should be performed by trained chemists with appropriate safety precautions.

- Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methoxyphenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
- Solvent and Reagent Addition: Add anhydrous pyridine as the solvent to create a stirrable slurry. Add bromobenzene (1.1 eq.) to the mixture.
- Reaction Execution: Heat the reaction mixture to reflux (typically 115-120 °C) under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material (2-methoxyphenol) is consumed (typically 12-24 hours).

- Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.
- Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1-methoxy-2-phenoxybenzene**.

Synthesis Workflow Diagram



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Caption: Ullmann condensation workflow for synthesizing **1-methoxy-2-phenoxybenzene**.

Applications in Drug Discovery and Materials Science

The diaryl ether scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and optimal geometry for binding to various biological targets. While specific

applications of **1-methoxy-2-phenoxybenzene** are often as a precursor, the core structure is relevant.

- Hormone Analogs: The diaryl ether linkage is the central feature of thyroid hormones like thyroxine (T4) and triiodothyronine (T3).^[5] Synthesizing derivatives of **1-methoxy-2-phenoxybenzene** allows for the exploration of novel hormone analogs and thyroid receptor modulators.
- Flame Retardants: Polybrominated diphenyl ethers (PBDEs) are widely used as flame retardants.^[5] The synthesis of novel, potentially less toxic, halogenated derivatives can be explored starting from this basic scaffold.
- Polymer Science: The stability of the ether bond makes it a candidate for inclusion in high-performance polymers like polyimides and polyamides, where it can enhance thermal stability and modify solubility.^[5]
- Fragrance Industry: Diphenyl ether itself is used extensively in soap perfumes due to its geranium-like scent and stability.^[5] Methoxy-substituted derivatives like **1-methoxy-2-phenoxybenzene** can be investigated as modifiers to create new fragrance profiles.

Spectroscopic Characterization

Structural elucidation of **1-methoxy-2-phenoxybenzene** is confirmed through standard spectroscopic techniques. The data presented in PubChem provides a basis for expected results.^[1]

Table 3: Expected Spectroscopic Data

Technique	Key Features
¹ H NMR	Aromatic protons (multiplets in the δ 6.8-7.4 ppm range). A sharp singlet for the methoxy (-OCH ₃) protons around δ 3.8 ppm.
¹³ C NMR	Signals for 12 distinct aromatic carbons, with quaternary carbons attached to oxygen appearing downfield. A signal for the methoxy carbon around δ 55-56 ppm.
IR Spectroscopy	C-O-C stretching vibrations for the aryl ether (around 1240 cm ⁻¹). C-H stretching for aromatic rings (~3050 cm ⁻¹) and the methyl group (~2950 cm ⁻¹). C=C aromatic ring stretching vibrations (1600-1450 cm ⁻¹).
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z = 200. Characteristic fragmentation patterns involving the cleavage of the ether bond.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for **1-methoxy-2-phenoxybenzene** is not widely available, hazard assessment can be based on analogous compounds like anisole and other aryl ethers.^{[7][8]}

- Hazard Identification: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled. Handle as a hazardous chemical.
- Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.^[9]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[7][9]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

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- To cite this document: BenchChem. [1-Methoxy-2-phenoxybenzene CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154679#1-methoxy-2-phenoxybenzene-cas-number]

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